1-(1-Benzothiophen-2-yl)-2-methoxyethanone
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Description
“1-(1-Benzothiophen-2-yl)-2-methoxyethanone” is a chemical compound . It is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its IUPAC name and InChI code . The IUPAC name is “1-(benzo[b]thiophen-2-yl)-2-methoxyethan-1-one” and the InChI code is "1S/C11H10O2S/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6H,7H2,1H3" .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.27 . It is a powder stored at room temperature .Safety and Hazards
“1-(1-Benzothiophen-2-yl)-2-methoxyethanone” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFUYDTIDIPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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